molecular formula C19H18N2O B5294018 1-allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole

1-allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole

Cat. No. B5294018
M. Wt: 290.4 g/mol
InChI Key: RLHQAKGKIATDIU-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. This involves the activation of caspase enzymes, which ultimately leads to cell death. Furthermore, it has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
In neurodegenerative diseases, this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
1-Allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole has been found to exhibit various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. It has also been found to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
In neurodegenerative diseases, this compound reduces oxidative stress and inflammation in the brain. It has also been found to improve cognitive function and increase the expression of BDNF.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole in lab experiments is its potential applications in cancer treatment and neurodegenerative diseases. Furthermore, it has been found to be effective against drug-resistant cancer cells.
One of the limitations of using this compound in lab experiments is its low yield in the synthesis method. Furthermore, its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research.

Future Directions

There are several future directions for research on 1-allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole. One area of research is to optimize the synthesis method to increase the yield of this compound. Furthermore, more research is needed to fully understand its mechanism of action, which will help in optimizing its use in scientific research.
Another area of research is to investigate its potential applications in other diseases such as cardiovascular diseases and diabetes. Furthermore, more research is needed to investigate its safety and toxicity profiles, which will help in determining its potential as a therapeutic agent.
Conclusion
In conclusion, 1-allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole is a chemical compound that exhibits potential applications in scientific research. Its potential applications in cancer treatment and neurodegenerative diseases make it an attractive candidate for further research. However, more research is needed to fully understand its mechanism of action and optimize its use in scientific research.

Synthesis Methods

The synthesis of 1-allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole involves the condensation of 2-methoxyphenylacetonitrile and allylamine in the presence of a base such as potassium carbonate. The resulting product is then cyclized to form the benzimidazole ring using a Lewis acid catalyst such as aluminum chloride. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

1-Allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole has shown potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells. Furthermore, it has been found to be effective against drug-resistant cancer cells.
Another area of research is in the field of neurodegenerative diseases. Studies have shown that this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been found to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-3-14-21-17-10-6-5-9-16(17)20-19(21)13-12-15-8-4-7-11-18(15)22-2/h3-13H,1,14H2,2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHQAKGKIATDIU-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-benzimidazole

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